molecular formula C11H13ClN2O4S B3033445 ((4-Chloro-2-nitrophenyl)sulfonyl)cyclopentylamine CAS No. 1022324-59-9

((4-Chloro-2-nitrophenyl)sulfonyl)cyclopentylamine

Cat. No.: B3033445
CAS No.: 1022324-59-9
M. Wt: 304.75 g/mol
InChI Key: YGFFXKGRFIPRLZ-UHFFFAOYSA-N
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Description

((4-Chloro-2-nitrophenyl)sulfonyl)cyclopentylamine is an organic compound with the molecular formula C11H13ClN2O4S It is characterized by the presence of a chloro-nitrophenyl group attached to a sulfonyl group, which is further connected to a cyclopentylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)cyclopentylamine typically involves the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

((4-Chloro-2-nitrophenyl)sulfonyl)cyclopentylamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The sulfonyl group can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: Formation of ((4-Amino-2-nitrophenyl)sulfonyl)cyclopentylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized sulfonyl derivatives.

Scientific Research Applications

((4-Chloro-2-nitrophenyl)sulfonyl)cyclopentylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)cyclopentylamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitrophenol: Similar structure but lacks the sulfonyl and cyclopentylamine groups.

    4-Chloro-2-nitrobenzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl group.

    Cyclopentylamine: Lacks the chloro-nitrophenyl and sulfonyl groups.

Uniqueness

((4-Chloro-2-nitrophenyl)sulfonyl)cyclopentylamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitro group and a sulfonyl group allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

4-chloro-N-cyclopentyl-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4S/c12-8-5-6-11(10(7-8)14(15)16)19(17,18)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFFXKGRFIPRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701239918
Record name 4-Chloro-N-cyclopentyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022324-59-9
Record name 4-Chloro-N-cyclopentyl-2-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022324-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-cyclopentyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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